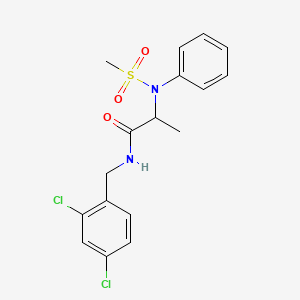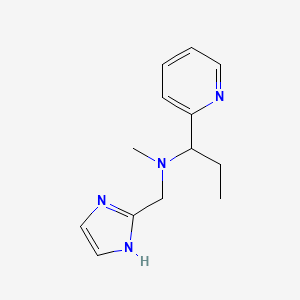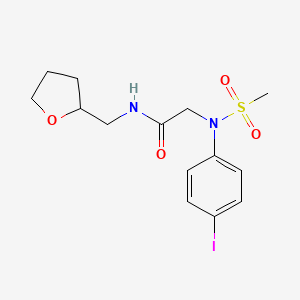![molecular formula C19H23N5O2 B4022751 3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B4022751.png)
3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the chemical compound involves multi-step processes, including Michael addition and reductive alkylation methods. For instance, isoxazole derivatives have been synthesized to explore their muscle relaxant and anticonvulsant activities, highlighting the importance of the isoxazolyl moiety in bioactivity. Such processes emphasize the versatility of the core structure in generating compounds with significant biological activities (Tatee et al., 1986).
Molecular Structure Analysis
Investigations into the molecular structure, such as X-ray diffraction studies, have revealed how substitutions at various positions affect the overall conformation and potential intermolecular interactions. For example, complexes of palladium(II) chloride with pyrazolyl propanamide derivatives have been studied to understand their structural characteristics and how these influence their reactivity and potential applications in catalysis (Palombo et al., 2019).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, leading to the formation of new structures with distinct properties. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with nucleophilic reagents has been explored, showcasing the compound's reactivity towards the synthesis of diverse heterocyclic compounds, which could be applied in different fields such as materials science and pharmaceutical chemistry (Harb et al., 1989).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in various environments. These properties are determined by the molecular structure and the nature of functional groups present in the compound. Research into related compounds provides insights into how modifications in the structure can alter these physical properties, which is essential for designing compounds with desired physical characteristics for specific applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's molecular framework. Studies on related compounds have shown how the presence of specific functional groups contributes to the overall chemical behavior, offering a pathway to tailor these properties for targeted chemical synthesis and applications in various fields.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12(22-19(25)9-8-16-13(2)23-26-15(16)4)17-11-21-24(14(17)3)18-7-5-6-10-20-18/h5-7,10-12H,8-9H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPYFIBHAJOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)

![(2,5-difluorophenyl){1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4022712.png)

![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoic acid](/img/structure/B4022727.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)


![3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)
